molecular formula C21H14Cl2N2O B10905834 (4Z)-4-(2,4-dichlorobenzylidene)-5-methyl-2-(naphthalen-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(2,4-dichlorobenzylidene)-5-methyl-2-(naphthalen-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10905834
M. Wt: 381.3 g/mol
InChI Key: SYBMITZDXQVOAT-ODLFYWEKSA-N
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Description

4-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrazolone ring, a naphthyl group, and a dichlorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-methyl-1-(2-naphthyl)-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Parameters such as temperature, pressure, and reaction time are optimized to ensure maximum productivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
  • 2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine

Uniqueness

4-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C21H14Cl2N2O

Molecular Weight

381.3 g/mol

IUPAC Name

(4Z)-4-[(2,4-dichlorophenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one

InChI

InChI=1S/C21H14Cl2N2O/c1-13-19(11-16-6-8-17(22)12-20(16)23)21(26)25(24-13)18-9-7-14-4-2-3-5-15(14)10-18/h2-12H,1H3/b19-11-

InChI Key

SYBMITZDXQVOAT-ODLFYWEKSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=C(C=C(C=C2)Cl)Cl)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C=C(C=C2)Cl)Cl)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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